Direct Head-to-Head sEH Inhibitory Potency Comparison: Starting Fragment (800 µM) vs. Optimized Lead (0.51 µM)
In the same published study (Amano et al., 2015), N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine was the starting fragment hit with an sEH IC50 of 800 µM. The optimized lead compound 2-({[2-(adamantan-1-yl)ethyl]amino}methyl)phenol exhibited an IC50 of 0.51 µM under identical assay conditions. This represents a >1,500-fold improvement in potency following fragment elaboration, establishing the target compound as the critical structural starting point for any fragment-to-lead campaign [1].
| Evidence Dimension | sEH inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 800,000 nM (800 µM) |
| Comparator Or Baseline | 2-({[2-(adamantan-1-yl)ethyl]amino}methyl)phenol: 510 nM (0.51 µM) |
| Quantified Difference | >1,500-fold (800,000 / 510 ≈ 1,569-fold) |
| Conditions | C-terminal His6-tagged full-length human sEH expressed in E. coli BL21(DE3); pre-incubation 15 min; Bioorg Med Chem 2015 |
Why This Matters
This comparison defines the fragment's role as the validated starting point for sEH inhibitor optimization, distinguishing it from elaborated leads that lack the N-ethylmethylamine scaffold geometry.
- [1] Amano Y, Tanabe E, Yamaguchi T. Bioorg Med Chem. 2015;23(10):2310-2317. Table/Abstract: starting fragment IC50 800 µM; lead IC50 0.51 µM. View Source
